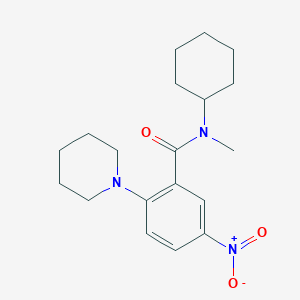
8-methoxy-N-(4-methoxybenzyl)-2-(trichloromethyl)-4-quinazolinamine
Übersicht
Beschreibung
8-methoxy-N-(4-methoxybenzyl)-2-(trichloromethyl)-4-quinazolinamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as AG1478, is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity.
Wirkmechanismus
8-methoxy-N-(4-methoxybenzyl)-2-(trichloromethyl)-4-quinazolinamine selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 8-methoxy-N-(4-methoxybenzyl)-2-(trichloromethyl)-4-quinazolinamine can inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to inhibit the proliferation of normal cells, such as keratinocytes and fibroblasts. In addition, 8-methoxy-N-(4-methoxybenzyl)-2-(trichloromethyl)-4-quinazolinamine has been shown to induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of 8-methoxy-N-(4-methoxybenzyl)-2-(trichloromethyl)-4-quinazolinamine depend on the specific cell type and context.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-methoxy-N-(4-methoxybenzyl)-2-(trichloromethyl)-4-quinazolinamine in lab experiments is its specificity for EGFR. This allows researchers to selectively investigate the role of EGFR in various cellular processes. However, one limitation of using 8-methoxy-N-(4-methoxybenzyl)-2-(trichloromethyl)-4-quinazolinamine is its potential off-target effects. 8-methoxy-N-(4-methoxybenzyl)-2-(trichloromethyl)-4-quinazolinamine has been shown to inhibit the activity of other tyrosine kinases, such as HER2 and HER4.
Zukünftige Richtungen
There are several future directions for the study of 8-methoxy-N-(4-methoxybenzyl)-2-(trichloromethyl)-4-quinazolinamine. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the investigation of the role of EGFR in various diseases, such as cancer and inflammatory disorders. Furthermore, the development of 8-methoxy-N-(4-methoxybenzyl)-2-(trichloromethyl)-4-quinazolinamine analogs with improved pharmacokinetic properties could lead to the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
8-methoxy-N-(4-methoxybenzyl)-2-(trichloromethyl)-4-quinazolinamine has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to investigate the role of EGFR in various cellular processes. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various diseases, including cancer.
Eigenschaften
IUPAC Name |
8-methoxy-N-[(4-methoxyphenyl)methyl]-2-(trichloromethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O2/c1-25-12-8-6-11(7-9-12)10-22-16-13-4-3-5-14(26-2)15(13)23-17(24-16)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERLADRZOOVWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=C2C=CC=C3OC)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4169008.png)
![methyl 4-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4169012.png)
![1-(3-chlorophenyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4169015.png)
![N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B4169025.png)
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4169029.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4169031.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide](/img/structure/B4169041.png)

![ethyl 4,5-dimethyl-2-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4169053.png)

![N-[1-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4169080.png)
![2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B4169082.png)
![2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide](/img/structure/B4169095.png)
![4-[allyl(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4169108.png)